3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene
CAS No.: 1417567-90-8
Cat. No.: VC2712477
Molecular Formula: C7H2ClF4NO3
Molecular Weight: 259.54 g/mol
* For research use only. Not for human or veterinary use.
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene - 1417567-90-8](/images/structure/VC2712477.png)
Specification
CAS No. | 1417567-90-8 |
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Molecular Formula | C7H2ClF4NO3 |
Molecular Weight | 259.54 g/mol |
IUPAC Name | 3-[chloro(difluoro)methoxy]-1,2-difluoro-4-nitrobenzene |
Standard InChI | InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(13(14)15)2-1-3(9)5(6)10/h1-2H |
Standard InChI Key | SPRMRPFTEBRQKF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F |
Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene features a benzene ring core with four functional groups strategically positioned: a chloro(difluoro)methoxy group at position 3, fluorine atoms at positions 1 and 2, and a nitro group at position 4. This unique arrangement of electron-withdrawing groups creates a highly polarized molecular structure with distinctive chemical properties.
Based on structural analysis, the compound has the following characteristics:
Property | Value |
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Molecular Formula | C₇H₂ClF₃NO₃ |
Molecular Weight | 259.55 g/mol |
Functional Groups | -OCF₂Cl (position 3), -F (positions 1,2), -NO₂ (position 4) |
Bond Types | Aromatic C-C, C-F, C-O, C-N, N-O |
Electron Density | Reduced at positions 1, 2, 3, 4 due to electron-withdrawing groups |
The presence of multiple electron-withdrawing groups creates a molecule with highly polarized bonds and a deficiency of electron density in the benzene ring, particularly at positions adjacent to the nitro group.
Physical Properties
Based on comparative analysis with structurally similar compounds, the following physical properties can be anticipated:
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene would likely involve multiple strategic steps:
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Selection of Appropriate Precursor: Starting with 1,2-difluorobenzene derivatives as the foundation.
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Regioselective Nitration: Introduction of the nitro group at position 4, using controlled nitration conditions to ensure specificity.
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Introduction of Chloro(difluoro)methoxy Group: Incorporation of the -OCF₂Cl group at position 3, likely through reaction with chlorodifluoromethane in the presence of a suitable base.
The optimization of these synthetic steps would be crucial for achieving high yield and purity of the target compound.
Reaction Conditions
Based on synthesis methods for related compounds, the following reaction conditions would be applicable:
Synthetic Step | Reagents | Conditions | Considerations |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ mixture | 0-10°C, controlled addition | Low temperature essential for regioselectivity |
Fluorination | Selectfluor or N-fluorobenzenesulfonimide | Room temperature, aprotic solvent | If starting from non-fluorinated precursor |
Introduction of -OCF₂Cl | Chlorodifluoromethane, K₂CO₃ | 60-80°C, sealed vessel | Base required to facilitate nucleophilic substitution |
Purification | Chromatography, recrystallization | Various solvents | Multiple purification steps may be necessary |
Industrial Production Considerations
For large-scale production, continuous flow reactors would likely enhance reaction efficiency and product consistency. Metal catalysts such as palladium or copper could facilitate the chloro(difluoro)methylation process, significantly improving yields and reducing reaction times.
Chemical Reactivity
Reaction Types
The presence of multiple electron-withdrawing groups renders 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene particularly susceptible to specific reaction types:
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Nucleophilic Aromatic Substitution: The electron-deficient benzene ring facilitates nucleophilic attack, particularly at positions adjacent to the nitro group.
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Reduction Reactions: The nitro group can undergo selective reduction to form amino derivatives using appropriate reducing agents.
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Halogen Exchange: The fluorine atoms and chlorine in the chloro(difluoro)methoxy group may participate in halogen exchange reactions under specific conditions.
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Oxidation Reactions: Limited susceptibility due to the already electron-deficient nature of the compound.
Reaction Mechanisms
The nucleophilic aromatic substitution reactions of this compound would likely proceed through a Meisenheimer complex intermediate. The strongly electron-withdrawing nitro group activates positions ortho and para to it for nucleophilic attack, while the fluorine atoms enhance this activation through their inductive effects .
Major Products
Predicted major products from key reactions include:
Reaction Type | Conditions | Major Products | Selectivity Considerations |
---|---|---|---|
Nucleophilic Substitution | Sodium methoxide, THF | Methoxy-substituted derivatives | Preferential substitution at C-1 position |
Nitro Reduction | Fe/HOAc or H₂/Pd | Amino derivative | Complete reduction of NO₂ to NH₂ |
Hydrolysis of -OCF₂Cl | Aqueous base | Hydroxyl derivative | Potential loss of fluorine atoms |
Coupling Reactions | Pd catalysts, boronic acids | Arylated derivatives | Site-selective coupling possible |
Applications in Scientific Research
Medicinal Chemistry
The unique structural features of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene suggest several potential applications in medicinal chemistry:
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Building Block for Pharmaceuticals: The compound could serve as a valuable intermediate in the synthesis of fluorinated drugs, particularly those targeting specific enzymes or receptors.
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Enhanced Pharmacokinetic Properties: The presence of fluorine atoms typically improves metabolic stability and lipophilicity, potentially enhancing bioavailability of derived compounds .
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Enzyme Inhibition: The electron-deficient aromatic system may facilitate interaction with enzyme active sites through various binding mechanisms.
Materials Science
In materials science, this compound could contribute to:
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Development of Specialty Polymers: As a monomer or modifier for fluorinated polymers with unique thermal and chemical resistance properties.
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Electronic Materials: Potential applications in semiconductors or electronic components due to its electron-withdrawing substituents.
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Liquid Crystal Technology: The rigid, polarized structure might be valuable in liquid crystal display materials.
Agricultural Chemistry
Applications in agricultural science might include:
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Agrochemical Development: As an intermediate in the synthesis of pesticides or herbicides.
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Structure-Activity Relationship Studies: The compound's well-defined structure makes it valuable for investigating molecular interactions with biological targets.
Biological Activity and Mechanisms
Structure-Activity Relationships
The biological activity of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene would be significantly influenced by its structural features:
Analytical Characterization Methods
Spectroscopic Analysis
Identification and characterization of 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene would typically employ multiple spectroscopic techniques:
Chromatographic Methods
Purification and analysis would likely employ:
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HPLC: Using C18 columns with acetonitrile/water gradient for quantitative analysis.
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GC-MS: For both identification and purity assessment, with characteristic retention time expected to be influenced by the compound's polarity.
Comparison with Related Compounds
Structural Analogs
Comparison with structurally related compounds provides valuable insights:
Functional Group Influence
The specific arrangement of functional groups in 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene significantly affects its properties compared to analogs:
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The positioning of the nitro group at C-4 creates a specific electronic distribution different from compounds with the nitro group at other positions.
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The 1,2-difluoro substitution pattern establishes a unique region of electron deficiency that influences reactivity patterns.
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The chloro(difluoro)methoxy group at position 3 introduces steric and electronic effects that differentiate this compound from simpler halogenated nitrobenzenes.
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient and scalable synthetic routes for 3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene, including:
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One-pot synthesis methods to reduce the number of isolation and purification steps.
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Catalytic approaches to improve regioselectivity during introduction of the chloro(difluoro)methoxy group.
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Green chemistry approaches to minimize environmental impact during synthesis.
Application Development
Promising areas for application-focused research include:
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Evaluation as a building block for pharmaceutical compounds targeting specific disease mechanisms.
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Investigation of its potential in advanced materials for electronic applications.
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Structure-activity relationship studies to optimize biological activity profiles.
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